((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate
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Overview
Description
((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes acetoxy, dioxo-dihydropyrimidinyl, fluoro, and methyltetrahydrofuran groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate involves multiple steps, including the protection of functional groups, selective fluorination, and acetylation. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as enzymes and receptors, to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity, potency, and pharmacokinetics, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical engineering.
Mechanism of Action
The mechanism of action of ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetoxy and fluoro-substituted tetrahydrofuran derivatives, as well as compounds containing dioxo-dihydropyrimidinyl groups. Examples include:
- ((2R,3R,4S,5S)-2-acetoxy-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyl dibenzoate)
- ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxy tetrahydrofuran-2-yl)methyl dihydrogen triphosphate disodium salt)
Uniqueness
The uniqueness of ((2R,3R,4R,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17FN2O7 |
---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H17FN2O7/c1-7(18)22-6-9-11(23-8(2)19)14(3,15)12(24-9)17-5-4-10(20)16-13(17)21/h4-5,9,11-12H,6H2,1-3H3,(H,16,20,21)/t9-,11-,12-,14-/m1/s1 |
InChI Key |
BZKIFHNTGXSASD-XIDUGBJDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OC(=O)C |
Origin of Product |
United States |
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